Beta-alanine 13C3,15N
Overview
Description
Beta-alanine 13C3,15N, also known as 3-aminopropionic acid-13C3,15N, is a labeled version of the naturally occurring beta-alanine. This compound is isotopically enriched with carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula is H215N13CH213CH213CO2H, and it has a molecular weight of 93.06 g/mol .
Mechanism of Action
Target of Action
Beta-alanine 13C3,15N, also known as 2-Carboxyethylamine-13C3,15N or 3-Aminopropanoic acid-13C3,15N, is a non-essential amino acid . Its primary target is the carnosine synthesis pathway in cells . Carnosine is a dipeptide molecule that plays a crucial role in muscle endurance, preventing muscle fatigue, and maintaining acid-base balance during high-intensity exercise .
Mode of Action
This compound is metabolized into carnosine in cells . This conversion involves the enzyme carnosine synthase, which combines beta-alanine with histidine to form carnosine . As a result, the concentration of carnosine in muscle cells increases, enhancing the cells’ ability to buffer protons and delay the onset of muscle fatigue .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carnosine synthesis pathway . By increasing the availability of beta-alanine, the rate of carnosine synthesis is enhanced . Carnosine then acts as a buffer in muscle cells, neutralizing the hydrogen ions produced during high-intensity exercise and helping to maintain the pH balance within the cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Beta-alanine is rapidly absorbed and distributed to various tissues, including skeletal muscle . It is then metabolized into carnosine, which can be stored in cells for later use . Any unmetabolized Beta-alanine or breakdown products of carnosine are excreted in the urine .
Result of Action
The primary result of this compound action is an increase in intracellular carnosine concentrations . This increase enhances the muscle’s buffering capacity, delaying the onset of fatigue during high-intensity exercise . It may also have antioxidant and anti-aging effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of carnosine synthesis may be affected by the availability of histidine, the other substrate required for carnosine synthesis . Additionally, factors such as diet, exercise intensity, and individual metabolic rates can influence the effectiveness and stability of Beta-alanine supplementation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-alanine 13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without significant loss.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using the same principles as laboratory-scale preparation but with enhanced efficiency and yield. The use of advanced purification techniques ensures the high isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Beta-alanine 13C3,15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce beta-alanine derivatives.
Reduction: Reduction reactions can modify the amino group.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of beta-alanine derivatives .
Scientific Research Applications
Beta-alanine 13C3,15N is widely used in scientific research due to its isotopic labeling. Some key applications include:
Comparison with Similar Compounds
Similar Compounds
Beta-alanine: The natural form without isotopic labeling.
L-alanine 13C3,15N: Another isotopically labeled amino acid used in similar research applications.
Glycine 2-13C,15N: A labeled version of glycine used as a standard in metabolic studies.
Uniqueness
Beta-alanine 13C3,15N is unique due to its specific isotopic labeling, which allows for detailed metabolic and biochemical studies. Its incorporation into metabolic pathways can be precisely tracked, providing valuable insights into various biological processes .
Properties
IUPAC Name |
3-(15N)azanyl(1,2,3-13C3)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][15NH2])[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583981 | |
Record name | beta-(~13~C_3_,~15~N)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.065 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-07-6 | |
Record name | beta-(~13~C_3_,~15~N)Alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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